molecular formula C10H12FNO B604977 3-Fluoromethcathinone CAS No. 1049677-77-1

3-Fluoromethcathinone

Cat. No. B604977
M. Wt: 181.21
InChI Key: PQIBROLLUQSNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-FMC is discontinued (DEA controlled substance). It is a stimulant of the phenethylamine, amphetamine and cathinone chemical classes. It is a structural isomer of flephedrone (4-fluoromethcathinone).

Scientific Research Applications

Identification and Analysis

  • Compound Identification : 3-Fluoromethcathinone, identified in substances marketed as plant feeders, has been chemically analyzed using GC-MS and NMR techniques. This compound has been synthetically compared to determine the exact position of the fluorine atom (Archer, 2009).

  • Metabolic Studies : The metabolism of 3-Fluoromethcathinone was studied in vitro using cryopreserved rabbit liver slices, revealing major metabolites like 3-fluorocathinone and hydroxy-3-fluoromethcathinone (Pawlik et al., 2012).

Neurobiological Effects

  • Neurotoxicity Research : Research has indicated that 3-Fluoromethcathinone can cause oxidative stress and autophagy in HT22 neuronal cells. This suggests that its abuse might disturb neuronal homeostasis and affect central nervous system functioning (Siedlecka-Kroplewska et al., 2018).

  • Cell Cycle Effects : Another study demonstrated that 3-Fluoromethcathinone induces G0/G1-phase cell cycle arrest in HT22 mouse hippocampal cells, highlighting its cytotoxic actions and potential risks associated with abuse (Siedlecka-Kroplewska et al., 2014).

Drug Interaction Studies

  • Transporter and Receptor Interactions : Studies on synthetic methcathinones, including 3-Fluoromethcathinone, have shown differences in transporter and receptor interactions compared to amphetamine counterparts, impacting their psychoactive effects (Eshleman et al., 2013).

  • Quantification in Biological Samples : A method for the quantification of 3-Fluoromethcathinone in human blood using GC-MS has been developed, enhancing the ability to analyze this substance in forensic contexts (Bakdash, 2019).

Analytical Differentiation and Characterization

  • Differentiation of Isomers : Research has focused on the differentiation of isomeric new designer drugs, including 3-Fluoromethcathinone, using advanced spectroscopy and computational techniques, aiding in the identification of these substances (Škultéty et al., 2017).

  • Stability Studies : Studies on the degradation pathways of methcathinone analogs like 3-Fluoromethcathinone in various pH solutions have provided insights into their stability and potential transformations (Tsujikawa et al., 2012).

properties

IUPAC Name

1-(3-fluorophenyl)-2-(methylamino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIBROLLUQSNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017048
Record name 3-Fluoromethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoromethcathinone

CAS RN

1049677-77-1
Record name 3′-Fluoromethcathinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049677-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoromethcathinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049677771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoromethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUOROMETHCATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P68L3B0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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